molecular formula C19H14Cl2O3 B4966326 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4966326
M. Wt: 361.2 g/mol
InChI Key: ZWJCUBHITAFCOG-UHFFFAOYSA-N
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Description

7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a chromenone core, which is a fused ring system combining a benzene ring and a pyran ring, with additional functional groups that enhance its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Chromenone Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via an etherification reaction, where the chromenone intermediate is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the dihydrocyclopenta[c]chromenone structure, which can be facilitated by heating under reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The dichlorobenzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chromenone derivatives on various biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

Potential medicinal applications include its use as an anti-inflammatory or anticancer agent, given the known activities of related chromenone derivatives. Further research is needed to fully explore its therapeutic potential.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the chromenone core could modulate biological activity through various pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(2,6-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 7-[(3,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • 8-chloro-7-[(3,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Uniqueness

The unique combination of the 2,4-dichlorobenzyl group and the chromenone core in 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one distinguishes it from similar compounds. This specific structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O3/c20-12-5-4-11(17(21)8-12)10-23-13-6-7-15-14-2-1-3-16(14)19(22)24-18(15)9-13/h4-9H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJCUBHITAFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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